molecular formula C5H9N B078910 2-Isocyanobutane CAS No. 14069-89-7

2-Isocyanobutane

Cat. No.: B078910
CAS No.: 14069-89-7
M. Wt: 83.13 g/mol
InChI Key: WMMGIBWFZLSMHE-UHFFFAOYSA-N
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Description

2-Isocyanobutane is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Biofuel Production : Isobutane is a potential biofuel. Fermented isobutanol, a related compound, can be catalytically dehydrated to isobutylene, a platform molecule for synthesizing other fuels or chemicals (Taylor, Jenni, & Peters, 2010).

  • Combustion and Engine Performance : Isobutanol, a related compound, is used as an alternative fuel or blending component for combustion engines. Studies on its combustion characteristics provide insights into the performance of biofuels (Park et al., 2015).

  • Catalytic Reduction : Isobutane serves in catalytic processes like the lean NO(2) reduction over HZSM-5, a zeolite catalyst. The reaction involves the formation of isocyanate species, which are key intermediates (Ingelsten, Palmqvist, & Skoglundh, 2006).

  • Allergic Reactions : 2-Amino-2-methyl-1-propanol, a derivative, is used in various applications but may cause allergic contact dermatitis, highlighting the importance of safety considerations in its use (Geier et al., 2019).

  • Fermentative Production : Isobutene, closely related to isobutane, is a potential bio-based product replacing petrochemical production. Fermentative routes from sugars are explored for this purpose (van Leeuwen et al., 2012).

  • Chemical Synthesis : 4-Isocyanopermethylbutane-1,1,3-triol (IPB), a derivative, is used in multicomponent reactions for synthesizing various organic compounds (Neves Filho et al., 2012).

  • Metabolic Engineering for Biofuel : Engineering of microorganisms for the production of isobutanol, a related compound, has been explored for biofuel applications (Bastian et al., 2011).

  • Environmental Impact and Safety : Studies on isobutane and its derivatives provide insights into environmental safety and potential hazards, informing regulatory and safety practices.

Properties

IUPAC Name

2-isocyanobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-5(2)6-3/h5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMGIBWFZLSMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377745
Record name 2-isocyanobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14069-89-7
Record name 2-isocyanobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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